![molecular formula C6H6BrNO2 B034444 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone CAS No. 104777-32-4](/img/structure/B34444.png)
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of similar brominated compounds typically involves bromination reactions of precursors under controlled conditions. For example, Abdel-Aziz et al. (2011) described the synthesis of a brominated derivative through bromination at ambient temperature, highlighting the versatility of bromination in creating novel compounds with significant biological activities (Abdel-Aziz et al., 2011). Although not directly analogous to 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, this provides insight into the synthetic routes that may be employed for brominated ethanones.
Molecular Structure Analysis
Molecular structure analysis typically involves computational and spectroscopic methods. For instance, Mary et al. (2015) utilized Gaussian09 software to investigate the optimized molecular structure and vibrational frequencies of a related compound, demonstrating how theoretical and experimental approaches can be combined to elucidate molecular geometry and electronic properties (Mary et al., 2015).
Scientific Research Applications
Brominated Flame Retardants
Brominated flame retardants (BFRs) are a group of chemicals commonly used to reduce the flammability of materials. They are used in a wide range of products, from electronics and textiles to building materials. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods, pointing out the increasing application of NBFRs and calling for more research on their occurrence, environmental fate, and toxicity. This context may be relevant to understanding the environmental and health implications of specific brominated compounds like 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone (Zuiderveen, Slootweg, & de Boer, 2020).
Electrochemical Applications
Brominated compounds can also play a role in electrochemical applications. Tsuda, Stafford, and Hussey (2017) review the progress in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), including those involving brominated components. These materials are of interest for their applications in electroplating and energy storage technology. Such a context may offer insights into the utility of brominated compounds, potentially including 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, in developing novel electrochemical systems (Tsuda, Stafford, & Hussey, 2017).
Environmental and Health Considerations
The presence and impact of brominated compounds in the environment, including their toxicity and potential for bioaccumulation, have been the subject of extensive study. Research into polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), for instance, reviews their occurrence, toxicokinetics, and toxicodynamics. This body of research is crucial for understanding the environmental behavior and health implications of brominated organic pollutants, which may provide a backdrop for assessing the safety and environmental impact of specific brominated compounds such as 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone. Studies by Birnbaum, Staskal, and Diliberto (2003) and others in this field highlight the similarity in toxicity profiles between brominated and chlorinated compounds, underscoring the need for careful consideration of their use and disposal (Birnbaum, Staskal, & Diliberto, 2003).
Safety And Hazards
This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRCOIFSSWCOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564329 | |
Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methylisoxazol-5-yl)ethanone | |
CAS RN |
104777-32-4 | |
Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.